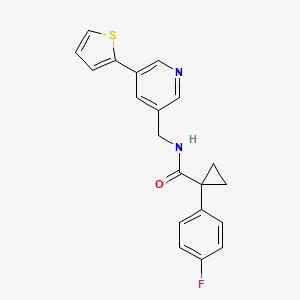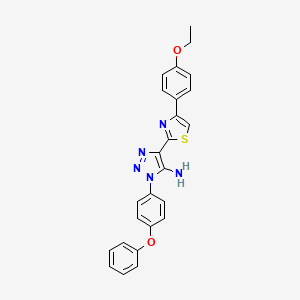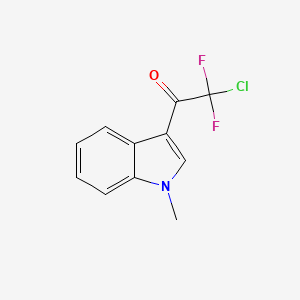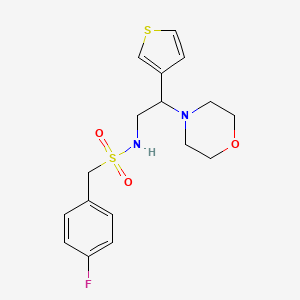
1-(3-Methylphenyl)-3-(piperidin-4-ylmethyl)urea;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylphenyl)-3-(piperidin-4-ylmethyl)urea; hydrochloride, also known as MPPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. MPPI is a urea derivative that has shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Mannich bases, including urea derivatives similar to 1-(3-Methylphenyl)-3-(piperidin-4-ylmethyl)urea hydrochloride, have been researched for their effectiveness as corrosion inhibitors. These compounds have shown potential in protecting mild steel surfaces in hydrochloric acid solutions. Their inhibition efficiency varies with concentration and temperature, and their adsorption on the steel surface follows Langmuir's adsorption isotherm, indicating a direct relationship between molecular structure and inhibition efficiency (Jeeva, Prabhu, Boobalan, & Rajesh, 2015).
Anticancer Activity
1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors have been developed targeting the soluble epoxide hydrolase (sEH) enzyme, showing significant potential in pharmacokinetic improvements and reducing inflammatory pain. These inhibitors present a promising avenue for cancer treatment research due to their ability to modulate enzyme activity effectively and potentially reduce cancer cell proliferation (Rose et al., 2010).
Neuronal Excitability and CNS Applications
The allosteric antagonist 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1) has been studied for its effects on the cannabinoid CB1 receptor, showing significant potential in modulating neuronal excitability within the central nervous system (CNS). This research opens new possibilities for therapeutic applications in CNS diseases, highlighting the importance of allosteric modulation in drug development (Wang, Horswill, Whalley, & Stephens, 2011).
Gelation Properties and Material Science
In material science, certain urea derivatives have been observed to form hydrogels with distinct morphological and rheological properties. These gels' physical characteristics can be finely tuned by varying the anion identity, offering innovative approaches for developing new materials with specific applications in biotechnology and engineering (Lloyd & Steed, 2011).
Cytokinin-like Activity in Plant Biology
In plant biology, urea derivatives such as N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) have been identified for their cytokinin-like activity, which exceeds that of adenine compounds. These substances play crucial roles in cell division and differentiation, enhancing adventitious root formation and potentially improving agricultural practices (Ricci & Bertoletti, 2009).
Propiedades
IUPAC Name |
1-(3-methylphenyl)-3-(piperidin-4-ylmethyl)urea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.ClH/c1-11-3-2-4-13(9-11)17-14(18)16-10-12-5-7-15-8-6-12;/h2-4,9,12,15H,5-8,10H2,1H3,(H2,16,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZBPIOYBAVMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-3-(piperidin-4-ylmethyl)urea;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Bromopyrazol-1-yl)methyl]-N-cyclohexylazetidine-1-carboxamide](/img/structure/B2987139.png)
![[4-(2,4-Dichlorophenyl)-2-pyridin-3-ylpyrimidin-5-yl]-phenyldiazene](/img/structure/B2987140.png)

![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2987143.png)


![2-[[3-(4-Bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2987153.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2987155.png)
![N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine hydrochloride](/img/no-structure.png)
![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2987157.png)


